![molecular formula C40H26N2O4 B3153710 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 76372-76-4](/img/structure/B3153710.png)
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Overview
Description
The compound “2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone” is an organic compound with a molecular weight of 634.69 . Its IUPAC name is 9,10-bis((2,6-dimethylphenyl)carbamoyl)perylene-3,4-dicarboxylic acid .
Chemical Reactions Analysis
The compound has been used in the preparation of thin films via a thermal evaporation technique . The complex permittivity of dielectric demonstrates a noteworthy reliance on the frequency and temperature . The dielectric relaxation behavior is explained in terms of electric modulus formalism . The frequencies identical to the maximum of the imaginary electric modulus at different temperatures were found to comply with an Arrhenius law . The calculated activation energy for this relaxation process is 0.24 eV . The frequency reliance of AC conductivity is found to take after Jonscher’s power law with the relevance of the correlated barrier hopping model .Physical and Chemical Properties Analysis
The compound has been used in the preparation of thin films via a thermal evaporation technique . FTIR-spectra confirmed that the thermal evaporation technique is a suitable technique to obtain the appropriate structure of the thin films .Scientific Research Applications
Cathode Interlayer in Polymer Solar Cells
A novel copolymer containing fluorene and perylene diimide units, with pendant amino groups, has been developed for use as a cathode interlayer in inverted polymer solar cells (I-PSCs). This copolymer, due to its good alcohol solubility and uniform film morphology, demonstrates improved power conversion efficiency and stability in I-PSCs compared to devices utilizing an organic small-molecule analogue as the cathode interlayer. This highlights its potential as a promising candidate for enhancing the efficiency and stability of polymer solar cells (Zhao et al., 2015).
Structural and Optical Properties
The structural and optical properties of thin films made from derivatives of this compound have been studied, revealing that thermal annealing affects grain sizes and optical constants such as the optical band gap and dielectric constant. These findings are significant for applications in optoelectronic devices where the material's structural and optical properties are critical (Qashou et al., 2017).
Dielectric Properties
Investigations into the dielectric relaxation process and AC conductivity of thin films of similar compounds have shown a notable dependence on frequency and temperature. Understanding these dielectric properties is essential for the development of materials for electronic and optoelectronic applications, as they affect the behavior of devices under different operating conditions (Qashou et al., 2017).
Photoelectronic Applications
Research into the structural and electrical properties of nanostructured films of related compounds for photoelectronic applications, such as solar cells, has provided insights into the potential of these materials. The studies focus on the effects of annealing on properties like electrical conductivity and the conduction mechanism, which are critical for the performance of photoelectronic devices (Darwish et al., 2019).
Gamma Radiation Effects
The impact of gamma radiation on the physical properties of thin films made from derivatives of this compound has been explored. The research found that gamma radiation affects the optical parameters and conductivity of the films, which could have implications for their use in radiation-sensitive applications (Qashou et al., 2018).
Future Directions
The compound has potential applications in numerous technological applications, for example, sensors, organic solar cells, and organic light-emitting diodes (OLEDs) . The features of these materials like the ease of processing and the ability to enhance their structure with desired electrical and optical characteristics, make it widespread used in manufacturing when compared with traditional inorganic semiconductors .
Properties
IUPAC Name |
7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N2O4/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29-34-30(40(46)42(39(29)45)36-21(3)9-6-10-22(36)4)18-14-26(32(25)34)24-12-16-28(38(41)44)33(27)31(23)24/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMGKAERDOZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116819 | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76372-76-4 | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76372-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


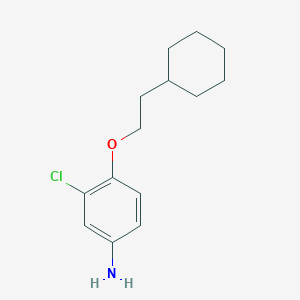
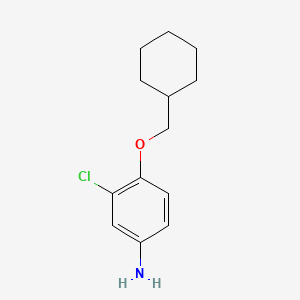
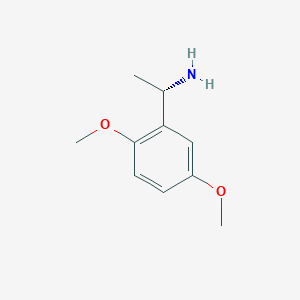



![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)

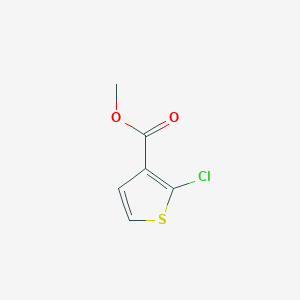
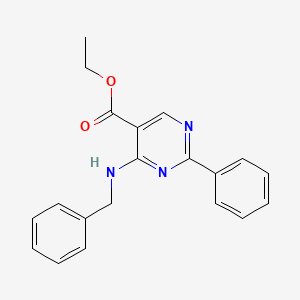

![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
